

# Enprofylline Application Notes for Researchers

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## Compound Focus: Enprofylline

CAS No.: 41078-02-8

Cat. No.: S527190

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**1. Chemical and Pharmacological Profile** **Enprofylline** (3-propylxanthine) is a xanthine derivative acting as a selective **A2B receptor antagonist** and a **phosphodiesterase (PDE) inhibitor** [1] [2]. It is used as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), and has been investigated for cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy [3]. Its development for asthma was halted due to concerns over hepatic toxicity [4].

**2. Key Physicochemical Properties** The table below summarizes **Enprofylline's** key properties, which directly inform stability considerations [1] [2]:

Property	Value / Description	Significance for Stability
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>4</sub> O <sub>2</sub>	--
CAS Number	41078-02-8	--
Melting Point	287 - 289 °C	Indicates high thermal stability at standard processing temps.
Appearance	White to light yellow solid powder	A change in color or appearance may indicate degradation.
Solubility	~62.5 mg/mL in DMSO; soluble in organic solvents & specific aqueous formulations [1].	Informs choice of solvent for analytical testing and formulation.

Property	Value / Description	Significance for Stability
Log P	0.3	Suggests moderate hydrophilicity.
Light Sensitivity	Requires protection from light during storage & handling [1].	<b>Critical parameter</b> ; necessitates light-protective packaging.

**3. Recommended Stability Storage Conditions** As specific data is unavailable, the following storage conditions are derived from standard ICH guidelines for pharmaceutical products [5] [6] [7]. A comprehensive stability study program should include the following storage conditions:

Study Type	Storage Condition	Purpose	Minimum Testing Time Points
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	To establish the re-test period & shelf life under recommended storage.	0, 3, 6, 9, 12, 18, 24 months; annually thereafter.
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	To provide supporting data if significant change occurs at accelerated conditions.	0, 6, 9, 12 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	To assess the rate of degradation & evaluate the impact of short-term excursions.	0, 3, 6 months

**Special Handling:** Given its light-sensitive nature, all stability samples must be stored in **light-protective containers** (e.g., amber glass vials) [1] [6].

## Detailed Experimental Stability Protocol

This protocol outlines a standard ICH-compliant stability study for **Enprofylline** bulk drug substance.

**1. Scope** To define the procedures for conducting stability studies on **Enprofylline** to determine its stability profile and propose a re-test period.

## 2. Materials and Equipment

- **Test Substance: Enprofylline** bulk drug substance (at least one lot, preferably three).
- **Container:** Simulate the proposed marketing packaging, typically a double-layer polyethylene bag inside a light-protective, airtight container with a desiccant.
- **Stability Chambers:** Chambers capable of maintaining the required long-term, intermediate, and accelerated conditions with continuous monitoring.
- **Analytical Equipment:** HPLC with a UV/VIS detector or other validated stability-indicating methods.

**3. Methodology and Workflow** The overall workflow for conducting and analyzing the stability study is as follows:

**4. Analytical Testing Parameters** Withdrawn samples must be tested against pre-defined specifications.

Key parameters for **Enprofylline** include [5]:

- **Description/Appearance:** Visual inspection for color, physical state.
- **Assay (Potency):** A specific and validated method (e.g., HPLC-UV) to quantify **Enprofylline** content.
- **Related Substances (Impurities):** Quantification of known and unknown degradation products.
- **Water Content:** Determined by Karl Fischer titration.
- **Forced Degradation Studies:** To validate the stability-indicating power of analytical methods, expose **Enprofylline** to harsh conditions (acid, base, oxidation, heat, and light) to generate 5-20% degradation [7].

## 5. Data Analysis and Reporting

- **Trend Analysis:** Plot quantitative data (e.g., potency, impurities) over time for each storage condition.
- **Shelf-life Estimation:** The re-test period is primarily based on long-term data. Accelerated data can be used to support the proposed period, as per ICH Q1E.
- **Reporting:** The final stability report should include a conclusion on the proposed re-test period and storage conditions based on the generated data [5].

## Critical Considerations for Development

- **Hepatic Toxicity:** Note that clinical development for asthma was discontinued due to hepatotoxicity concerns [4]. This is a critical factor for any further development.
- **Pharmacokinetics: Enprofylline** has a short half-life (~1.9 hours) and is primarily eliminated renally [8] [1] [3]. Drug interactions with antibiotics like erythromycin appear minimal, unlike theophylline [8].
- **Data Gap:** The lack of public stability data means your experimental results will be foundational. Adherence to GMP and ICH guidelines is essential for regulatory acceptance.

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